8-(Benzyloxy)guanosine 8-(Benzyloxy)guanosine
Brand Name: Vulcanchem
CAS No.: 3868-36-8
VCID: VC0123639
InChI: InChI=1S/C17H19N5O6/c18-16-20-13-10(14(26)21-16)19-17(27-7-8-4-2-1-3-5-8)22(13)15-12(25)11(24)9(6-23)28-15/h1-5,9,11-12,15,23-25H,6-7H2,(H3,18,20,21,26)/t9-,11-,12-,15-/m1/s1
SMILES: C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)O)O)NC(=NC3=O)N
Molecular Formula: C17H19N5O6
Molecular Weight: 389.4 g/mol

8-(Benzyloxy)guanosine

CAS No.: 3868-36-8

Reference Standards

VCID: VC0123639

Molecular Formula: C17H19N5O6

Molecular Weight: 389.4 g/mol

8-(Benzyloxy)guanosine - 3868-36-8

CAS No. 3868-36-8
Product Name 8-(Benzyloxy)guanosine
Molecular Formula C17H19N5O6
Molecular Weight 389.4 g/mol
IUPAC Name 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-3H-purin-6-one
Standard InChI InChI=1S/C17H19N5O6/c18-16-20-13-10(14(26)21-16)19-17(27-7-8-4-2-1-3-5-8)22(13)15-12(25)11(24)9(6-23)28-15/h1-5,9,11-12,15,23-25H,6-7H2,(H3,18,20,21,26)/t9-,11-,12-,15-/m1/s1
Standard InChIKey RNSGUQLXDMZREX-SDBHATRESA-N
Isomeric SMILES C1=CC=C(C=C1)COC2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)NC(=NC3=O)N
SMILES C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)O)O)NC(=NC3=O)N
Canonical SMILES C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)O)O)NC(=NC3=O)N
Synonyms 8-(Phenylmethoxy)guanosine; NSC 90391
PubChem Compound 23278068
Last Modified Nov 14 2021
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